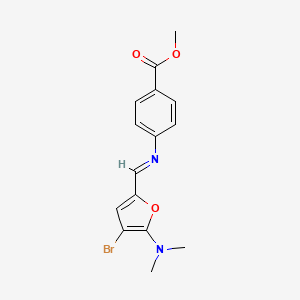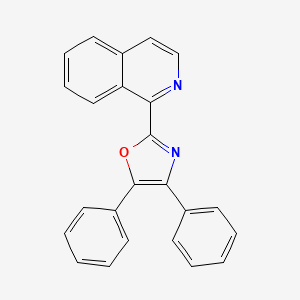
2-Isoquinolin-1-yl-4,5-diphenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-1-yl)-4,5-diphenyloxazole is a heterocyclic compound that features both isoquinoline and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole can be achieved through several methods. One common approach involves the reaction of isoquinoline derivatives with oxazole precursors under specific conditions. For instance, a rhodium-catalyzed homodimerization–cyclization reaction of vinyl isocyanides can be employed to construct the oxazole ring . Another method involves the oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones using iodine under sealed tube conditions .
Industrial Production Methods
Industrial production of 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole typically involves scalable and efficient synthetic routes. Metal-free oxidative cross-coupling reactions have been developed to provide a straightforward and scalable route to acquire the desired compound . These methods are advantageous due to their practicality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-yl)-4,5-diphenyloxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole or isoquinoline rings.
Substitution: The compound can undergo substitution reactions where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidative dehydrogenation , and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can yield 2-(isoquinolin-1-yl)benzoic acids , while reduction reactions can produce reduced derivatives of the original compound.
Scientific Research Applications
2-(Isoquinolin-1-yl)-4,5-diphenyloxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole involves its interaction with molecular targets and pathways in biological systems. For instance, isoquinoline derivatives have been shown to modulate signaling pathways such as the cAMP/PKA/CREB pathway . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole include:
- 2-(Isoquinolin-1-yl)benzoic acids
- 1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL)
- Oxoisoaporphine alkaloids
Uniqueness
What sets 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole apart from these similar compounds is its unique combination of isoquinoline and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H16N2O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-isoquinolin-1-yl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O/c1-3-10-18(11-4-1)21-23(19-12-5-2-6-13-19)27-24(26-21)22-20-14-8-7-9-17(20)15-16-25-22/h1-16H |
InChI Key |
CYEHNBFRCZLKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=NC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



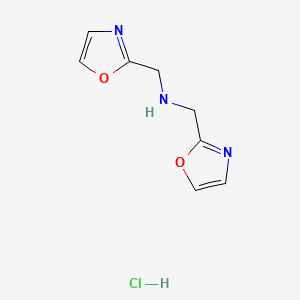

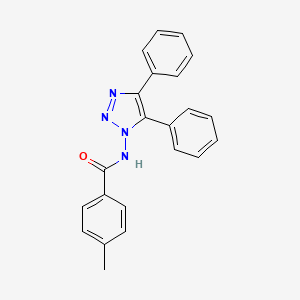
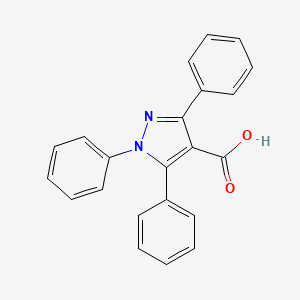
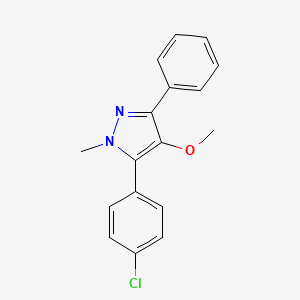
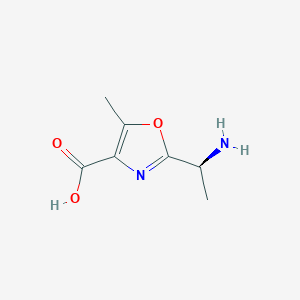
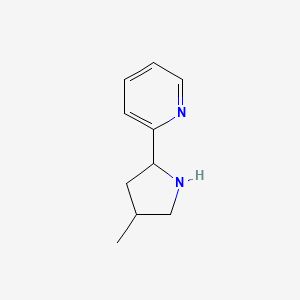

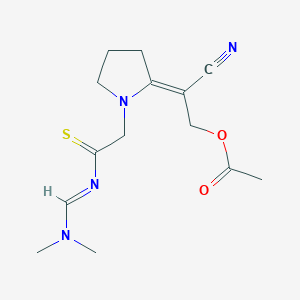
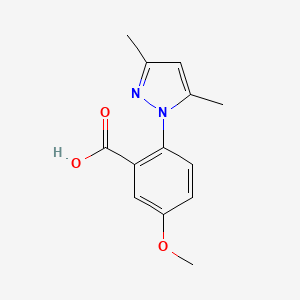
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
